![molecular formula C10H7N3 B3168770 1-Phenyl-1H-imidazole-4-carbonitrile CAS No. 932974-43-1](/img/structure/B3168770.png)
1-Phenyl-1H-imidazole-4-carbonitrile
Overview
Description
1-Phenyl-1H-imidazole-4-carbonitrile is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-imidazole-4-carbonitrile is represented by the formula C10H7N3 . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
1-Phenyl-1H-imidazole-4-carbonitrile has a molecular weight of 169.19 . It is highly soluble in water and other polar solvents .Scientific Research Applications
- 1-Phenyl-1H-imidazole-4-carbonitrile has been studied as an inhibitor of calmodulin-dependent nitric-oxide synthase (NOS) in both bovine brain and GHs pituitary cells . NOS plays a crucial role in nitric oxide (NO) production, which has implications in cardiovascular health, neurotransmission, and immune responses.
- Researchers have synthesized related compounds, such as 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole , and evaluated their antimicrobial activity against bacteria like S. aureus, E. coli, and B. subtilis . These investigations provide insights into potential applications in combating bacterial infections.
- Imidazoles, including 1-Phenyl-1H-imidazole-4-carbonitrile , serve as key components in functional molecules. These molecules find use in various everyday applications . Researchers focus on regiocontrolled synthesis to construct specific bonds during imidazole formation.
- 1-Phenylimidazole has been employed as a reagent to investigate its effect on citrulline formation by bovine brain NOS . Understanding this process sheds light on NO-related pathways and potential therapeutic targets.
Nitric Oxide Synthase Inhibition
Antimicrobial Activity
Functional Molecules Synthesis
Citrulline Formation Study
Safety and Hazards
Mechanism of Action
Target of Action
1-Phenyl-1H-imidazole-4-carbonitrile is a compound that has been found to interact with the Poly (ADP-ribose) polymerase-1 (PARP-1) enzyme . PARP-1 is a key enzyme involved in DNA repair and programmed cell death, making it a significant target in cancer research .
Mode of Action
It is known that the compound interacts with its target, the parp-1 enzyme, and inhibits its activity . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately leading to cell death .
Pharmacokinetics
The compound is known to be a solid at room temperature and is highly soluble in water and other polar solvents . These properties may influence its bioavailability and distribution within the body.
Result of Action
The inhibition of PARP-1 by 1-Phenyl-1H-imidazole-4-carbonitrile can lead to the accumulation of DNA damage in cells, particularly in cancer cells that have a high rate of DNA replication . This can result in cell death, providing a potential therapeutic effect against cancer .
Action Environment
The action of 1-Phenyl-1H-imidazole-4-carbonitrile can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of the compound . Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and alter its efficacy .
properties
IUPAC Name |
1-phenylimidazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h1-5,7-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSOWJSXAXEOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-imidazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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